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Compound of Interest

Compound Name:
Pyrazolo[1,5-a]pyridin-2-yl-

methanol hydrochloride

CAS No.: 1187932-28-0

Cat. No.: B1471018

Get Quote

Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a privileged bicyclic heterocycle in modern drug

design.[1] It serves as a robust bioisostere for indole and purine systems, offering distinct

physicochemical advantages.[2] Unlike indole, the pyrazolo[1,5-a]pyridine core lacks an acidic

N-H donor, which significantly alters membrane permeability (LogP/LogD) and metabolic

susceptibility while retaining a flat, aromatic topology suitable for π-π stacking interactions in

kinase ATP pockets and GPCR active sites.[2]

This guide analyzes the scaffold's electronic properties, provides a validated synthetic workflow

via [3+2] cycloaddition, and examines its application in FDA-approved therapeutics like

Ibudilast.[2]

Bioisosteric Profiling & Electronic Structure[1]
The strategic value of pyrazolo[1,5-a]pyridine lies in its ability to mimic the spatial arrangement

of indole while modulating electrostatics.
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Structural Comparison: Indole vs. Pyrazolo[1,5-
a]pyridine
The core difference is the bridgehead nitrogen. In pyrazolo[1,5-a]pyridine, the nitrogen atom at

the ring fusion (N1) contributes its lone pair to the π-system, maintaining aromaticity (10π

electrons). The adjacent nitrogen (N2) possesses a lone pair in an sp² orbital orthogonal to the

π-system, acting as a weak Hydrogen Bond Acceptor (HBA).

Feature Indole
Pyrazolo[1,5-
a]pyridine

Bioisosteric Impact

H-Bond Donor (HBD) Yes (N-H, pos 1) No

Improves passive

permeability; removes

glucuronidation site.[3]

H-Bond Acceptor

(HBA)

No (lone pair in π-

system)
Yes (N2)

Provides a new vector

for interaction with

Ser/Thr residues.[3]

pKa (Conj. Acid) -2.4 (very weak base) ~2.5 (weak base)

Remains neutral at

physiological pH; N2

can be protonated in

strong acid.[3]

Dipole Moment 2.1 D ~4.0 D

Higher polarity aids

solubility despite

lacking N-H.

Metabolic Liability
Oxidation at C3; N-

glucuronidation

Oxidation at C3; No

N-glucuronidation

Enhanced metabolic

stability profile.[3]

Decision Logic for Scaffold Selection
The following diagram illustrates the decision tree for transitioning from an Indole/Purine hit to a

Pyrazolo[1,5-a]pyridine lead.
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Hit Identification
(Indole/Purine Core)

Issue: Poor Membrane Permeability
(High PSA / H-Bond Donors)

Issue: Metabolic Instability
(N-Glucuronidation)

Select Pyrazolo[1,5-a]pyridine

Removes HBD (N-H)
Lowers PSA

Retains Aromatic Vector
(π-π Stacking)

Introduces N2 HBA
(New Binding Vector)

Optimized Lead
(e.g., Ibudilast, Kinase Inhibitors)

Click to download full resolution via product page

Caption: Decision matrix for bioisosteric replacement, highlighting the resolution of permeability

and metabolic issues.

Case Study: Therapeutic Validation
Ibudilast (PDE Inhibitor)
Ibudilast is the quintessential example of this scaffold in a marketed drug.[4][5]

Mechanism: Non-selective phosphodiesterase (PDE) inhibitor (PDE3, PDE4, PDE10).[2][6]
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Structure: 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine.[3][7]

Role of Scaffold: The pyrazolo[1,5-a]pyridine core mimics the purine ring of cAMP/cGMP (the

natural substrates of PDE), allowing it to slot into the catalytic pocket. The C3-ketone acts as

a critical anchor.[3]

Kinase Inhibitors (Trk/JAK)
While Avapritinib utilizes a related pyrrolo[2,1-f][1,2,4]triazine core, the pyrazolo[1,5-a]pyridine

scaffold is extensively used in preclinical kinase inhibitors (e.g., against PI3K and Trk).[2] The

N2 nitrogen mimics the N3 of adenine, accepting a hydrogen bond from the kinase hinge

region.[2]

Synthetic Accessibility & Protocols
The most robust method for constructing this scaffold is the [3+2] cycloaddition of N-

aminopyridinium salts with alkynes. This method is convergent and allows for late-stage

diversification.[3]

Synthetic Workflow Diagram

Substituted Pyridine

N-Aminopyridinium Salt
(Crystalline Solid)

Amination

Aminating Agent
(HOSA or MSH)

Pyrazolo[1,5-a]pyridine
Scaffold

[3+2] Cycloaddition

Alkyne / Propiolate

Base (DBU/K2CO3)
Oxidant (Air/O2)

Click to download full resolution via product page

Caption: General synthetic workflow via N-aminopyridinium ylide cycloaddition.
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Experimental Protocol: General Synthesis of
Pyrazolo[1,5-a]pyridine
Objective: Synthesis of 3-substituted pyrazolo[1,5-a]pyridine carboxylates.

Step 1: Preparation of N-Aminopyridinium Iodide

Dissolve pyridine (10 mmol) in acetonitrile (20 mL).

Add O-(mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) (1.1

equiv).[3]

Stir at 0°C to RT for 4–12 hours.

Validation: The product precipitates as a white/off-white solid.[3] Filter, wash with cold ether,

and dry.[2]

Checkpoint: ¹H NMR should show a downfield shift of pyridine protons due to the cationic

nitrogen.

Step 2: [3+2] Cycloaddition

Suspend the N-aminopyridinium salt (1.0 equiv) in DMF (dimethylformamide).

Add the acetylene derivative (e.g., ethyl propiolate, 1.2 equiv).[2]

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) dropwise at 0°C. Note: Potassium

carbonate (K₂CO₃) can be used as a milder alternative.[3]

The reaction mixture will turn dark (ylide formation). Stir at RT for 6–12 hours.

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

Na₂SO₄.[2]

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 3: Characterization (Self-Validating)
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¹H NMR: Look for the characteristic doublet at ~8.5 ppm (H-7, adjacent to bridgehead N) and

the singlet/doublet at C-2/C-3 positions.[3]

¹³C NMR: Confirm the absence of the alkyne sp carbons and presence of the fused aromatic

system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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